molecular formula C5H4IN5 B11858045 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine

Cat. No.: B11858045
M. Wt: 261.02 g/mol
InChI Key: OXWIMLQQAUXSPW-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine (CAS 1934520-91-8) is a nitrogen-rich heterocyclic compound serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery. This specific molecular scaffold is of high interest for constructing targeted therapeutic agents. While direct biological data for this specific isomer is sparse in the current literature, research on its closely related analogue, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, provides strong evidence for the value of this chemical class. Pyrazolo[3,4-d]pyrimidine-based compounds are recognized as privileged structures in the development of kinase inhibitors . They have been successfully engineered into potent irreversible inhibitors of Bruton's tyrosine kinase (BTK), a key protein in B-cell signaling pathways and a validated target for treating B-cell tumors and autoimmune diseases . Furthermore, recent studies on pyrazolo[3,4-d]pyrimidine-based neplanocin A analogues highlight the critical role of a 3-iodo substituent on the pyrazole ring for optimal anti-hepatitis B virus (HBV) activity and a favorable toxicity profile . The iodine atom at the 3-position is particularly valuable as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, allowing for rapid diversification of the core structure . Researchers can leverage this compound as a key precursor for developing novel small-molecule probes and therapeutics. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C5H4IN5

Molecular Weight

261.02 g/mol

IUPAC Name

3-iodo-2H-pyrazolo[4,3-d]pyrimidin-5-amine

InChI

InChI=1S/C5H4IN5/c6-4-3-2(10-11-4)1-8-5(7)9-3/h1H,(H,10,11)(H2,7,8,9)

InChI Key

OXWIMLQQAUXSPW-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC2=C(NN=C21)I)N

Origin of Product

United States

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to the Patent Landscape of 3-Iodo-Pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-iodo-pyrazolo[4,3-d]pyrimidine scaffold is a highly valued intermediate in medicinal chemistry, primarily due to its pivotal role in the synthesis of potent kinase inhibitors and other therapeutic agents. The strategic placement of the iodine atom at the 3-position provides a versatile handle for introducing a wide array of functional groups through cross-coupling reactions, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. This technical guide provides an in-depth analysis of the patent landscape surrounding these critical intermediates, offering insights into key synthetic strategies, major industry players, and the therapeutic applications driving innovation in this area.

The Significance of the Pyrazolo[4,3-d]pyrimidine Core

The pyrazolo[4,3-d]pyrimidine nucleus is a bioisostere of purine, allowing it to mimic endogenous ligands and interact with the ATP-binding sites of various enzymes. This inherent characteristic has made it a privileged scaffold in the design of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. The introduction of an iodine atom at the 3-position significantly enhances the synthetic utility of this scaffold, making it a cornerstone for the development of next-generation therapeutics.

Patent Landscape Analysis: Key Players and Therapeutic Targets

A comprehensive analysis of the patent literature reveals a competitive landscape with several key pharmaceutical companies and research institutions actively developing therapeutics derived from 3-iodo-pyrazolo[4,3-d]pyrimidine intermediates.

Major Patent Holders and Their Focus Areas:

AssigneeTherapeutic FocusKey Patent Families (Illustrative)
Pfizer Inc. Phosphodiesterase (PDE5) InhibitorsUS6207829B1, IL138913A0
Gilead Sciences, Inc. Toll-Like Receptor 7 (TLR7) AgonistsWO2021154668A1, WO2021154664A1
Incyte Corporation Janus Kinase (JAK) InhibitorsWO2010083283A2
Vertex Pharmaceuticals Kinase InhibitorsNot explicitly focused on 3-iodo-[4,3-d] but active in pyrazolopyrimidine chemistry
University of California Kinase AntagonistsUS7585868B2

Pfizer's foundational work in the pyrazolo[4,3-d]pyrimidine space is evident from their patents on PDE5 inhibitors, such as sildenafil.[1] While these earlier patents may not explicitly focus on the 3-iodo intermediate, they laid the groundwork for the synthesis of the core scaffold.

More recently, companies like Gilead Sciences have been actively patenting 3-iodo-pyrazolo[4,3-d]pyrimidine derivatives as TLR7 agonists for applications in immuno-oncology.[2] Their patent applications provide detailed synthetic routes to these complex molecules, highlighting the importance of the 3-iodo intermediate.

The landscape for kinase inhibitors is also active, with companies like Incyte exploring pyrazolopyrimidine scaffolds for JAK inhibitors, crucial in treating myeloproliferative disorders and inflammatory conditions.[3] The versatility of the 3-iodo intermediate makes it a valuable asset in the development of selective inhibitors for various kinase families, including TYK2 and RET kinases.

Synthetic Strategies for 3-Iodo-Pyrazolo[4,3-d]pyrimidine Intermediates

The synthesis of the 3-iodo-pyrazolo[4,3-d]pyrimidine core is a critical step in the overall drug development process. Patent literature and scientific publications disclose several approaches to achieve this transformation.

Iodination of the Pyrazolo[4,3-d]pyrimidine Scaffold

A common and direct approach involves the electrophilic iodination of a pre-formed pyrazolo[4,3-d]pyrimidine ring system.

General Workflow for Direct Iodination:

Caption: A generalized workflow for the direct iodination of the pyrazolo[4,3-d]pyrimidine core.

Experimental Protocol: Synthesis of a 3-Iodo-Pyrazolo[4,3-d]pyrimidine Derivative (Illustrative Example from WO2021154668A1) [2]

This protocol describes the synthesis of a substituted 3-iodo-pyrazolo[4,3-d]pyrimidine, a key intermediate disclosed in a patent from Gilead Sciences.

Step 1: Synthesis of Methyl 4-((7-(butylamino)-3-iodo-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate

  • Reaction Setup: In a suitable reaction vessel, dissolve the corresponding non-iodinated pyrazolo[4,3-d]pyrimidine precursor in an appropriate solvent such as N,N-dimethylformamide (DMF).

  • Addition of Iodinating Agent: Add an iodinating agent, such as N-iodosuccinimide (NIS), to the solution. The molar ratio of the iodinating agent to the substrate is typically between 1.1 and 1.5 equivalents.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, which can range from room temperature to elevated temperatures (e.g., 80 °C), for a period sufficient to ensure complete conversion, often monitored by techniques like LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated. Purification is typically achieved through flash chromatography on a silica gel column using a gradient of ethyl acetate in hexanes.

  • Characterization: The final product is characterized by analytical techniques such as LC-MS to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent, often preferred over molecular iodine for its ease of handling and higher reactivity in many cases.

  • Solvent Selection: DMF is a polar aprotic solvent that is excellent for dissolving a wide range of organic molecules and facilitates many organic reactions, including electrophilic halogenations.

  • Purification Method: Flash chromatography is a standard and efficient method for purifying organic compounds on a laboratory scale, allowing for the separation of the desired product from unreacted starting materials and byproducts.

De Novo Synthesis from Iodinated Precursors

An alternative strategy involves the construction of the pyrazolo[4,3-d]pyrimidine ring system from precursors that already contain the iodine atom. This approach can offer advantages in terms of regioselectivity and overall yield.

Conceptual Pathway for De Novo Synthesis:

Caption: A conceptual diagram illustrating the de novo synthesis of the 3-iodo-pyrazolo[4,3-d]pyrimidine core.

This strategy often involves the cyclization of a substituted pyrazole with a suitable three-carbon synthon to form the pyrimidine ring. The specific reagents and conditions can vary significantly depending on the desired substitution pattern on the final molecule.

The Isomeric Landscape: A Note on Pyrazolo[3,4-d]pyrimidines

It is crucial for researchers in this field to be aware of the isomeric pyrazolo[3,4-d]pyrimidine scaffold. The patent and scientific literature for this isomer is extensive, largely due to its presence in the blockbuster drug ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. The synthesis of ibrutinib relies on a 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate.[4] While structurally similar, the synthetic routes and patent landscapes for these two isomers are distinct and should be considered separately.

Future Outlook and Opportunities

The patent landscape for 3-iodo-pyrazolo[4,3-d]pyrimidine intermediates is expected to continue to evolve as the demand for novel, selective kinase inhibitors and other targeted therapies grows. Key areas of future development are likely to include:

  • Novel Therapeutic Targets: Exploration of new kinase targets and other enzyme families that can be modulated by pyrazolo[4,3-d]pyrimidine-based compounds.

  • Improved Synthetic Routes: Development of more efficient, cost-effective, and environmentally friendly synthetic methods for the preparation of the 3-iodo intermediate.

  • Combination Therapies: Investigation of the use of drugs derived from this intermediate in combination with other therapeutic agents to overcome drug resistance and enhance efficacy.

References

  • Pfizer Inc. (2001). Process for preparation of pyrazolo[4,3-d]pyrimidin-7-ones and intermediates thereof.
  • Pfizer Inc. (2001). Process for the preparation of pyrazolo [4,3-d] pyrimidin-7-one-3-pyridylsulphonyl compounds and intermediates thereof.
  • Incyte Corporation. (2022). Process and intermediates for preparing a jak inhibitor.
  • Gilead Sciences, Inc. (2021). 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS.
  • Incyte Corporation. (2013). Processes and intermediates for making a JAK inhibitor.
  • Pfizer Inc. (2024). Pyrido[4,3-d]pyrimidine compounds.
  • Incyte Corporation. (2010). PROCESSES FOR PREPARING JAK INHIBITORS AND RELATED INTERMEDIATE COMPOUNDS.
  • Knight, Z. A., Apsel, B., & Shokat, K. M. (2009). Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists.
  • Incyte Corporation. (2010). Processes for preparing jak inhibitors and related intermediate compounds.
  • Al-Ostoot, F. H., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(8), 105933.
  • Pfizer Limited. (2014). Use of a tetrasubstituted pyrazolo[4,3-d]pyrimidine compound for treating diabetic nephropathy.
  • Blueprint Medicines Corporation. (2019). SUBSTITUTED PYRAZOLO[3,4-d]PYRIMIDINE COMPOUNDS AS RET KINASE INHIBITORS.
  • El-Sayed, M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 14865-14882.

  • Pfizer Inc. (1997). 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
  • Constellation Pharmaceuticals, Inc. (2019). Tyk2 inhibitors and uses thereof.
  • Arnst, K. E., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 143, 133-146.
  • Li, Y., et al. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry, 67, 152-157.
  • Vertex Pharmaceuticals Inc. v. Lupin Ltd., C.A. No. 23-583-CFC (D. Del. Dec. 4, 2024).
  • Unified Patents. (2026). Pfizer Inc. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR T790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2188-2204.
  • The University of Georgia Research Foundation, Inc. (2005). Pyrazolo pyrimidine derivatives and methods of use thereof.
  • Gilead Sciences, Inc. (2021). 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS.
  • Al-Warhi, T., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Pharmaceuticals, 16(10), 1435.
  • National Center for Biotechnology Information. (n.d.). 1H-pyrazolo(4,3-d)pyrimidine. PubChem Compound Database. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for N-Alkylation of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Pyrazolo[4,3-d]pyrimidines in Drug Discovery

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. As a bioisostere of adenine, this scaffold is a key component in the design of various kinase inhibitors and other therapeutic agents. The N-alkylation of the pyrazole subunit within this framework is a critical synthetic step, as the position and nature of the alkyl substituent can profoundly influence the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

This comprehensive guide provides detailed protocols and technical insights for the N-alkylation of 3-iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine, a versatile intermediate for the synthesis of a diverse range of small molecule inhibitors. While specific literature on the N-alkylation of this exact iodo-substituted pyrazolo[4,3-d]pyrimidine is limited, the protocols herein are built upon established methodologies for the closely related pyrazolo[3,4-d]pyrimidine isomers and general principles of pyrazole chemistry. Researchers should consider these protocols as robust starting points that may require optimization for this specific substrate.

The primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity between the N1 and N2 positions of the pyrazole ring. This guide will address this challenge by presenting various protocols and discussing the key factors that influence the reaction outcome.

Understanding Regioselectivity in Pyrazole Alkylation

The regioselectivity of N-alkylation in pyrazoles is a nuanced interplay of steric and electronic factors, as well as reaction conditions. The two nitrogen atoms of the pyrazole ring, N1 and N2, exhibit different steric and electronic environments, which can be exploited to direct the alkylation to the desired position.

Key factors influencing regioselectivity include:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the use of sterically demanding alkylating agents will generally favor alkylation at the less hindered nitrogen atom.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the nitrogen atoms.

  • Base: The choice of base is critical. Strong, non-coordinating bases in non-polar aprotic solvents often favor N1-alkylation.

  • Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF and DMSO can influence the ionic nature of the reaction intermediates and thus the regioselectivity. For some pyrazolopyrimidines, THF has been shown to favor N2-alkylation, while DMSO favors N1-alkylation.

  • Counterion: The nature of the cation from the base can also influence regioselectivity through coordination effects.

Protocol 1: Classical N-Alkylation with Alkyl Halides under Basic Conditions

This is the most direct and commonly employed method for N-alkylation. The choice of base and solvent is paramount for achieving high regioselectivity. For the related 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, N1-alkylation has been successfully achieved using a weak inorganic base at mild temperatures.

Reaction Mechanism

The reaction proceeds via deprotonation of the pyrazole nitrogen by a base to form a nucleophilic pyrazolide anion, which then undergoes a nucleophilic substitution reaction with the alkyl halide.

cluster_0 Deprotonation cluster_1 Nucleophilic Substitution Pyrazolopyrimidine This compound Pyrazolide Pyrazolide Anion Pyrazolopyrimidine->Pyrazolide Base Base Base (e.g., K2CO3, NaH) N_Alkylated_Product N-Alkylated Product Pyrazolide->N_Alkylated_Product R-X AlkylHalide Alkyl Halide (R-X)

Caption: General mechanism for classical N-alkylation.

Experimental Procedure (N1-Selective Alkylation)

This protocol is adapted from the successful N1-alkylation of the isomeric 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated product.

Data Presentation: Representative Reaction Conditions
EntryAlkyl HalideBaseSolventTemperatureExpected Major Product
1Methyl IodideK₂CO₃DMFRoom Temp.N1-methyl
2Ethyl BromideK₂CO₃DMFRoom Temp.N1-ethyl
3Benzyl BromideK₂CO₃DMFRoom Temp.N1-benzyl
4Methyl IodideNaHTHF0 °C to RTPotentially N2-methyl
Discussion
  • Advantages: This method is straightforward, uses readily available reagents, and can be scaled up.

  • Limitations: Regioselectivity can be an issue, often yielding a mixture of N1 and N2 isomers that may be difficult to separate. The reaction may require optimization of the base, solvent, and temperature for a specific substrate.

  • Causality behind choices: The use of a polar aprotic solvent like DMF helps to dissolve the pyrazolopyrimidine and the base, facilitating the reaction. Potassium carbonate is a mild base that has been shown to favor N1-alkylation in similar systems. For potentially favoring the N2 isomer, a stronger, less-coordinating base like sodium hydride in a less polar solvent like THF could be explored, as this has been shown to favor N2 alkylation for other pyrazolopyrimidines.

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction offers a powerful alternative for the N-alkylation of pyrazoles, particularly when using alcohols as the alkylating agents. This reaction typically proceeds under mild conditions and can offer different regioselectivity compared to classical methods.

Reaction Mechanism

The reaction is initiated by the formation of a phosphorane intermediate from the reaction of triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). The pyrazole then acts as a nucleophile, attacking the activated alcohol.

cluster_0 Activation cluster_1 Nucleophilic Attack PPh3 PPh3 Phosphorane Phosphorane Intermediate PPh3->Phosphorane DIAD DIAD DIAD Alcohol Alcohol (R-OH) Activated_Alcohol Activated Alcohol Alcohol->Activated_Alcohol Phosphorane Pyrazolopyrimidine This compound N_Alkylated_Product N-Alkylated Product Pyrazolopyrimidine->N_Alkylated_Product Activated_Alcohol

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

Experimental Procedure

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Data Presentation: Representative Reagents
EntryAlcoholAzodicarboxylateSolventExpected Major Product(s)
1MethanolDIADTHFN1/N2-methyl mixture
2EthanolDEADTHFN1/N2-ethyl mixture
3Benzyl AlcoholDIADTHFN1/N2-benzyl mixture
Discussion
  • Advantages: The Mitsunobu reaction proceeds under mild, neutral conditions, which is beneficial for substrates with sensitive functional groups. It allows for the use of a wide range of alcohols as alkylating agents.

  • Limitations: The reaction generates stoichiometric amounts of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate), which can complicate purification. The regioselectivity can be variable and may require careful optimization.

  • Causality behind choices: THF is a common solvent for Mitsunobu reactions. DIAD is often preferred over DEAD as it is less hazardous. The reaction is typically run at low temperatures initially to control the exothermic reaction between PPh₃ and the azodicarboxylate.

Protocol 3: Buchwald-Hartwig Amination for N-Arylation/Vinylation

While the primary focus is on N-alkylation, the Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and can be adapted for the N-arylation or N-vinylation of the pyrazole ring. This palladium-catalyzed cross-coupling reaction offers a route to a different class of N-substituted pyrazolopyrimidines.

Reaction Mechanism

The catalytic cycle involves the oxidative addition of an aryl/vinyl halide to a Pd(0) complex, followed by coordination of the deprotonated pyrazole, and subsequent reductive elimination to yield the N-substituted product and regenerate the Pd(0) catalyst.

Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Complex Pd0->OxidativeAddition Ar-X ArylHalide Aryl/Vinyl Halide (Ar-X) ReductiveElimination Reductive Elimination OxidativeAddition->ReductiveElimination Pyrazolide Pyrazolide Deprotonated Pyrazolopyrimidine ReductiveElimination->Pd0 N_Arylated_Product N-Arylated/Vinylated Product ReductiveElimination->N_Arylated_Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Procedure

Materials:

  • This compound

  • Aryl or vinyl halide (e.g., bromobenzene, iodobenzene, vinyl bromide) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Xantphos (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane or Toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the aryl or vinyl halide (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (5 mol%), and Xantphos (10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous dioxane or toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Coupling Partners
EntryCoupling PartnerCatalyst/LigandBaseSolvent
1BromobenzenePd(OAc)₂ / XantphosCs₂CO₃Dioxane
24-IodoanisolePd(OAc)₂ / XantphosCs₂CO₃Toluene
3Vinyl BromidePd(OAc)₂ / XantphosCs₂CO₃Dioxane
Discussion
  • Advantages: This method provides access to N-aryl and N-vinyl substituted pyrazolopyrimidines, which are not accessible through classical alkylation or the Mitsunobu reaction. The reaction conditions are generally well-tolerated by a variety of functional groups.

  • Limitations: The cost of the palladium catalyst and phosphine ligands can be a drawback. The reaction requires an inert atmosphere and anhydrous conditions.

  • Causality behind choices: Xantphos is a bulky electron-rich ligand that is often effective in Buchwald-Hartwig aminations. Cesium carbonate is a strong base that is soluble in organic solvents and is commonly used in these reactions. Dioxane and toluene are high-boiling aprotic solvents suitable for this type of cross-coupling.

Conclusion and Future Perspectives

The N-alkylation of this compound is a key transformation for the generation of diverse chemical libraries for drug discovery. This guide has provided a detailed overview of three robust protocols: classical N-alkylation, the Mitsunobu reaction, and the Buchwald-Hartwig amination. The choice of method will depend on the desired substituent and the specific requirements of the synthetic route.

Given the limited specific literature for this particular scaffold, the presented protocols, while based on sound chemical principles and evidence from closely related structures, should be considered as starting points. Careful optimization of reaction conditions, particularly for achieving the desired regioselectivity, is highly recommended. Further exploration of different bases, solvents, and catalyst systems will undoubtedly lead to more refined and efficient protocols for the N-functionalization of this important heterocyclic core.

References

  • Aydin, B. O., Anil, D., & Demir, Y. (2021). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie, 354(5), e2000330. [Link][1][2]

  • Yuan, L., Song, C., Li, C., Li, Y., Dong, L., & Yin, S. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry, 67, 152-157. [Link][1]

  • Gangjee, A., Zhao, Y., Lin, L., & Raghavan, S. (2010). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Bioorganic & Medicinal Chemistry, 18(21), 7533-7544. [Link][3]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (1984). The chemistry of pyrazolopyrimidines. Advances in Heterocyclic Chemistry, 37, 263-347.
  • Gaber, A. A., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2283-2297. [Link][4]

Sources

Application Notes & Protocols for the Sonogashira Coupling of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazolo[4,3-d]pyrimidines

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential. This heterocyclic system is a bioisostere of adenine, allowing it to function as a "hinge-binding" motif in many protein kinases. Consequently, derivatives of this scaffold are prominent in the development of targeted therapies, particularly as kinase inhibitors for oncology and inflammatory diseases.

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation is conducted under relatively mild conditions and demonstrates a broad tolerance for various functional groups, making it exceptionally valuable for the late-stage functionalization of complex molecules in drug discovery programs.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Sonogashira coupling to 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine. We will delve into the mechanistic underpinnings of the reaction, present a robust and optimized protocol, offer insights into critical experimental parameters, and provide a systematic troubleshooting guide.

The Sonogashira Reaction: A Mechanistic Overview

The efficacy of the Sonogashira coupling stems from a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[1][2] While copper-free versions exist, the classical approach remains widely used for its high reactivity.[1]

  • The Palladium Cycle: This is the primary cross-coupling cycle.

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate. The high reactivity of aryl iodides makes this step particularly efficient.[3]

    • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This key step forms a new Pd(II)-alkynyl complex and regenerates the copper(I) catalyst.

    • Reductive Elimination: The newly formed complex undergoes reductive elimination, forging the final C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

  • The Copper Cycle: This cycle's purpose is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[2]

    • Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidity of the terminal alkyne proton is increased, facilitating its removal. This generates the crucial copper(I) acetylide species, which is then ready for the transmetalation step in the palladium cycle.[2]

A significant side reaction, the Glaser coupling, involves the oxidative homocoupling of two alkyne molecules. This is primarily mediated by the copper catalyst in the presence of oxygen.[1] Therefore, maintaining an inert atmosphere is paramount for achieving high yields of the desired cross-coupled product.

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)L₂-C≡CR' Transmetalation->PdII_Alkyne CuI Cu(I) Transmetalation->CuI Regenerates Cu(I) RedElim Reductive Elimination PdII_Alkyne->RedElim Ar-C≡CR' RedElim->Pd0 Product_label Coupled Product RedElim->Product_label PiComplex π-Alkyne Complex Formation CuI->PiComplex R'-C≡CH Cu_Pi [R'-C≡CH---Cu]⁺ PiComplex->Cu_Pi Deprotonation Deprotonation Cu_Pi->Deprotonation Base Cu_Acetylide R'-C≡C-Cu Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers Alkyne ArI_label 3-Iodo-1H-pyrazolo[4,3-d] pyrimidin-5-amine ArI_label->OxAdd Alkyne_label Terminal Alkyne Alkyne_label->PiComplex Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Sonogashira Coupling Start Reaction Issue Identified Problem1 Low or No Conversion Start->Problem1 Problem2 Major Alkyne Homocoupling (Glaser Product) Start->Problem2 Problem3 Dehalogenation of Starting Material Start->Problem3 Cause1a Inactive Catalyst? Problem1->Cause1a Cause1b Insufficiently Inert? Problem1->Cause1b Cause1c Wrong Conditions? Problem1->Cause1c Cause2a Oxygen Leak? Problem2->Cause2a Cause2b Excess Copper? Problem2->Cause2b Cause3a Protic Source? Problem3->Cause3a Solution1a Use fresh catalyst/ligand. Consider a more active pre-catalyst (e.g., NHC-Pd). Cause1a->Solution1a Solution1b Improve degassing procedure. Check for leaks in setup. Cause1b->Solution1b Solution1c Increase temperature. Screen different solvents/bases. Cause1c->Solution1c Solution2a Thoroughly degas all solvents and reagents. Ensure positive inert gas pressure. Cause2a->Solution2a Solution2b Reduce CuI loading. Switch to copper-free conditions. Cause2b->Solution2b Solution3a Use anhydrous solvents and reagents. Ensure base is dry. Cause3a->Solution3a

Sources

Preparation of H4 histamine receptor antagonists using 3-iodo intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of H4 Histamine Receptor Antagonists via 3-Iodo-7-Azaindole Intermediates

Executive Summary

The Histamine H4 Receptor (H4R) has emerged as a critical target for modulating immune responses, particularly in pruritus, asthma, and autoimmune disorders.[1] While the reference antagonist JNJ-7777120 (an indole derivative) provided proof-of-concept, its clinical utility is limited by short half-life and metabolic instability.

This guide details the synthesis of next-generation H4R antagonists using 3-iodo-1H-pyrrolo[2,3-b]pyridine (3-iodo-7-azaindole) as a pivotal intermediate. The 7-azaindole scaffold offers improved physicochemical properties (solubility, lipophilicity) over the traditional indole core. The "3-iodo" strategy allows for Late-Stage Diversification (LSD) via palladium-catalyzed cross-coupling, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries essential for optimizing H4R affinity and selectivity.

Scientific Rationale & Mechanism

The "3-Iodo" Advantage

In the synthesis of fused bicyclic heteroaromatics (indoles and azaindoles), electrophilic aromatic substitution occurs preferentially at the C-3 position due to the electron-rich nature of the pyrrole ring. Introducing an iodine atom at this position creates a highly reactive "handle" for Suzuki-Miyaura or Sonogashira couplings.

  • Reactivity: The C-I bond is weaker and more polarizable than C-Br or C-Cl, facilitating oxidative addition to Pd(0) catalysts under milder conditions.

  • Regioselectivity: Using N-iodosuccinimide (NIS) allows for exclusive C-3 iodination without affecting the pyridine ring nitrogens.

  • Biased Signaling Considerations: Recent data suggests H4R ligands can exhibit "biased signaling" (preferentially activating G

    
    i proteins vs. 
    
    
    
    -arrestin pathways).[2] The 3-position substituent often dictates the ligand's depth of penetration into the orthosteric binding pocket, directly influencing this signaling bias.
H4R Signaling Pathway Context

Understanding the downstream effects is crucial for antagonist design. H4R couples to G


i/o, inhibiting cAMP, but also recruits 

-arrestin2.

H4R_Signaling H4R H4 Receptor (GPCR) Gi Gαi/o Protein H4R->Gi Canonical Path B_Arrestin β-Arrestin2 H4R->B_Arrestin Biased Path Ligand Antagonist/Ligand Ligand->H4R Binding AC Adenylyl Cyclase Gi->AC Inhibition Calcium Ca2+ Mobilization Gi->Calcium Activates cAMP cAMP ↓ AC->cAMP Reduces Chemotaxis Chemotaxis (Eosinophils/Mast Cells) Calcium->Chemotaxis MAPK MAPK/ERK Phosphorylation B_Arrestin->MAPK Signaling MAPK->Chemotaxis

Figure 1: H4R Signaling Pathways. Antagonists derived from 3-iodo intermediates can be tuned to block Gi pathways while modulating


-arrestin recruitment.

Experimental Protocols

Materials & Equipment
  • Reagents: 1H-Pyrrolo[2,3-b]pyridine (7-azaindole), N-Iodosuccinimide (NIS), Potassium Hydroxide (KOH), Phenylboronic acid derivatives, Pd(dppf)Cl2·DCM.

  • Solvents: DMF (Anhydrous), Acetone, 1,4-Dioxane.

  • Instrumentation: LC-MS (ESI mode), NMR (400 MHz), Flash Chromatography System.

Protocol A: Regioselective Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine

This step installs the critical iodine handle.

  • Preparation: Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq, 5.0 g) in acetone (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Iodination: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes.

    • Expert Tip: Do not add NIS all at once; the exotherm can lead to di-iodination side products.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The product usually precipitates as a solid.

  • Workup:

    • Dilute the reaction mixture with cold water (100 mL).

    • Filter the resulting precipitate.

    • Wash the filter cake with 10% sodium thiosulfate solution (to remove excess iodine) followed by cold water.

  • Drying: Dry the solid under vacuum at 45°C overnight.

    • Yield Expectation: 85-92%.

    • Characterization: 1H NMR should show the disappearance of the C-3 proton signal (typically a doublet around

      
       6.5 ppm).
      
Protocol B: N-Protection (Optional but Recommended)

Unprotected azaindoles can poison Palladium catalysts. Protecting the N1 position improves Suzuki coupling yields.

  • Reactants: Suspend 3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF.

  • Base: Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir for 30 min until gas evolution ceases.

  • Electrophile: Add Phenylsulfonyl chloride (PhSO2Cl) or SEM-Cl (1.1 eq) dropwise.

  • Completion: Stir at RT for 3 hours. Quench with water, extract with EtOAc, and concentrate.

Protocol C: Suzuki-Miyaura Cross-Coupling (The Diversification Step)

This step attaches the aryl tail required for H4R hydrophobic pocket binding.

  • Setup: In a microwave vial or pressure tube, combine:

    • N-Protected 3-iodo-7-azaindole (1.0 eq).

    • Aryl-boronic acid (e.g., 4-methylphenylboronic acid) (1.5 eq).

    • K2CO3 (3.0 eq).

    • Pd(dppf)Cl2·DCM (0.05 eq, 5 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 2-4 hours.

    • Mechanism: The Iodine at C-3 undergoes oxidative addition to Pd(0), followed by transmetallation with the boronate and reductive elimination to form the C-C bond.

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol D: Deprotection (If Protected)
  • Reagent: Dissolve the coupled product in THF/MeOH (1:1).

  • Base: Add Cs2CO3 (3 eq) or TBAF (if SEM protected). Heat at 60°C for 2 hours.

  • Isolation: Standard aqueous workup.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow from raw material to the final H4R antagonist scaffold using the 3-iodo intermediate.

Synthesis_Workflow Start 7-Azaindole (Start) Step1 Iodination (NIS, Acetone) Start->Step1 Intermed 3-Iodo-Intermediate (Critical Handle) Step1->Intermed Step2 N-Protection (PhSO2Cl / SEM) Intermed->Step2 Step3 Suzuki Coupling (Ar-B(OH)2, Pd cat) Intermed->Step3 Direct Route (Lower Yield) Step2->Step3 Step4 Deprotection Step3->Step4 Final H4R Antagonist (3-Aryl-7-azaindole) Step4->Final

Figure 2: Synthetic route highlighting the 3-iodo intermediate as the divergence point for library generation.

Data Summary & Troubleshooting

Table 1: Optimization of Suzuki Coupling Conditions for 3-Iodo Intermediates

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Catalyst Pd(PPh3)4Pd(dppf)Cl2·DCM Condition B prevents de-iodination side reactions.
Base Na2CO3K3PO4 or Cs2CO3 Stronger bases (B) improve transmetallation rates for sterically hindered boronic acids.
Solvent Toluene/EtOHDioxane/H2O Dioxane (B) provides better solubility for polar azaindoles.
Temp 80°C (12h)110°C (MW, 30min) Microwave heating significantly reduces reaction time and degradation.

Common Pitfalls:

  • Protodeiodination: If the reaction turns black and starting material (7-azaindole) is recovered, the iodine fell off before coupling. Solution: Use anhydrous solvents and switch to a bidentate ligand catalyst like Pd(dppf)Cl2.

  • N-Arylation: In the absence of N-protection, the Pd catalyst may couple the aryl group to the Nitrogen instead of the C-3 position. Solution: Ensure Protocol B (Protection) is followed.

References

  • Thurmond, R. L., et al. (2004).[3] "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties."[1][3][4] Journal of Pharmacology and Experimental Therapeutics. 309(1), 404-413.

  • Nijmeijer, S., et al. (2012).[2] "Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues." British Journal of Pharmacology. 166(4), 1440-1451.

  • Engelhardt, H., et al. (2012).[2] "A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for iodination strategies in similar scaffolds).

  • Deml, B., et al. (2025). "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs." MDPI Molecules. (Details 5-iodo-pyrrolo[2,3-d]pyrimidine intermediates).

  • Lim, H. D., et al. (2006). "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist." Journal of Pharmacology and Experimental Therapeutics. 314(3), 1310-1321.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 3-iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine. This pyrazolopyrimidine scaffold is a privileged core in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel therapeutic agents.[1][2] However, the unique electronic properties of this N-heterocyclic system can present significant challenges, leading to low yields and complex product mixtures.

This guide is structured as a series of troubleshooting questions and FAQs designed to address the specific issues you may encounter. We will delve into the mechanistic reasons behind these challenges and provide actionable, field-proven solutions to help you optimize your reaction outcomes.

Core Principles: Understanding the Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming C-C bonds.[3] The reaction proceeds via a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is paramount to effective troubleshooting, as each step presents a potential failure point.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_issues Potential Pitfalls Pd0 Active Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-X) Pd0->OA Ar-I (Pyrazolopyrimidine) Deactivation Catalyst Deactivation (Coordination to N) Pd0->Deactivation Inhibited by Heterocycle TM Transmetalation (Ar-Pd(II)-Ar') OA->TM Ar'-B(OR)₂ + Base Dehalogenation Dehalogenation Side Rxn OA->Dehalogenation RE Reductive Elimination (Ar-Ar') TM->RE Isomerization (cis) Protodeboronation Protodeboronation Side Rxn TM->Protodeboronation Homocoupling Homocoupling Side Rxn TM->Homocoupling RE->Pd0 Product (Ar-Ar')

Caption: The Suzuki-Miyaura catalytic cycle and common failure points.

Troubleshooting Guide

This section addresses the most common problems encountered when coupling this compound.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction shows only starting materials after several hours or overnight. What are the primary causes and how can I fix it?

A: This is a classic symptom of catalyst inactivity or failure of the initial oxidative addition step. The pyrazolopyrimidine core, with its multiple nitrogen atoms, can act as a ligand itself, coordinating to the palladium center and poisoning the catalyst.[4]

  • Causality & Solution 1: Catalyst/Ligand Choice. Standard catalysts like Pd(PPh₃)₄ may be unsuitable. The electron-rich and sterically hindered nature of the pyrazolopyrimidine substrate requires a more robust catalytic system.[5]

    • Recommendation: Switch to a modern catalyst system employing bulky, electron-rich phosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[6][7] Excellent choices include:

      • Buchwald-type ligands: SPhos, XPhos, or RuPhos with a suitable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.

      • Pre-catalysts: XPhos Pd G2/G3/G4 are often highly effective as they generate the active Pd(0) species reliably.[8]

  • Causality & Solution 2: Inadequate Degassing. Palladium(0) catalysts are extremely sensitive to oxygen. Incomplete removal of oxygen will oxidize the active catalyst to inactive palladium oxides ("palladium black"), halting the reaction.

    • Recommendation: Ensure rigorous degassing. For solvent volumes under 50 mL, bubbling a stream of argon or nitrogen through the solvent for 20-30 minutes is effective.[9] For larger scales or higher boiling point solvents like DMF or dioxane, a series of "freeze-pump-thaw" cycles is superior.

  • Causality & Solution 3: Inappropriate Base. The base is critical for activating the boronic acid in the transmetalation step.[10] If the base is too weak or poorly soluble, this step will not proceed.

    • Recommendation: For this substrate, a moderately strong inorganic base is often required. K₂CO₃ or K₃PO₄ are excellent starting points.[10] Cs₂CO₃ can be effective for particularly stubborn couplings due to its higher solubility in organic solvents.[11] Ensure the base is finely ground to maximize surface area.

Problem 2: Significant Dehalogenation or Protodeboronation Byproducts

Q: My main byproducts are the de-iodinated 1H-pyrazolo[4,3-d]pyrimidin-5-amine and/or the protonated arene from my boronic acid. How do I minimize these side reactions?

A: These are two distinct but common side reactions. Dehalogenation (or hydrodehalogenation) replaces the iodine with a hydrogen on your pyrazolopyrimidine, while protodeboronation does the same to your boronic acid partner.[12][13]

  • Causality & Solution 1: Dehalogenation. This occurs when the Ar-Pd(II)-I intermediate undergoes reduction before transmetalation can occur, often from trace water, alcohol solvents, or certain bases.[14] The C-I bond is particularly susceptible to this reduction compared to C-Br or C-Cl bonds.[15]

    • Recommendation:

      • Lower the Temperature: High temperatures can promote dehalogenation. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.[12]

      • Change the Base: Stronger bases can sometimes exacerbate the issue. If using an alkoxide or hydroxide, switch to a carbonate (K₂CO₃) or phosphate (K₃PO₄).[12]

      • Use a Boronic Ester: Using a pinacol boronic ester (Bpin) instead of the boronic acid can sometimes alter the kinetics to favor cross-coupling over dehalogenation.

  • Causality & Solution 2: Protodeboronation. Boronic acids, especially electron-deficient or heteroaromatic ones, can be unstable under basic, aqueous conditions, leading to the C-B bond being cleaved and replaced by a C-H bond.[13][16]

    • Recommendation:

      • Use a Boronic Ester: Pinacol boronic esters are significantly more stable towards protodeboronation than their corresponding acids.[13] This is a highly recommended strategy.

      • Minimize Water: While many Suzuki protocols use aqueous mixtures, minimizing the amount of water can suppress this side reaction. You can try running the reaction under anhydrous conditions, for example, using K₃PO₄ in dry dioxane.

      • Use Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boron reagent to compensate for some degradation.

Problem 3: Reaction Stalls or is Sluggish

Q: The reaction starts, consuming some starting material, but then stalls and fails to reach completion. What should I investigate?

A: A stalling reaction often points to catalyst deactivation during the reaction or issues with reagent quality.

  • Causality & Solution 1: Ligand Degradation or Dissociation. The coordination of the pyrazolopyrimidine nitrogen atoms can displace the phosphine ligand from the palladium center, leading to catalyst aggregation and deactivation.

    • Recommendation: Employ bidentate phosphine ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) which chelate to the palladium more strongly, making them less susceptible to displacement.[17] The catalyst Pd(dppf)Cl₂ is a good choice to test.

  • Causality & Solution 2: Impure Boronic Acid. Boronic acids can exist in equilibrium with their trimeric, cyclic anhydrides (boroxines). This can affect the stoichiometry and reactivity. They are also prone to oxidation over time.[18]

    • Recommendation: Use freshly purchased, high-purity boronic acid. If in doubt, you can purify the boronic acid by recrystallization or convert it to its more stable pinacol ester.

  • Causality & Solution 3: Halide Inhibition. The iodide salt (e.g., KI) generated as a byproduct can sometimes inhibit the catalyst, especially when using certain ligands and solvents, by rendering the transmetalation step reversible.[19]

    • Recommendation: Changing the solvent can mitigate this effect. If you are using THF, switching to toluene has been shown to minimize halide inhibition in some systems.[19]

Frequently Asked Questions (FAQs)

Q: Which palladium catalyst and ligand system is the best starting point for this substrate?

A: There is no single "best" system, but a highly reliable starting point is XPhos Pd G2 (or G3) at 1-2 mol% loading with 1-2 mol% of additional XPhos ligand.[8] This combination of a pre-catalyst for reliable initiation and extra ligand to maintain stability is very effective for challenging N-heterocycles.

Q: How do I choose the optimal base and solvent?

A: The choice is interconnected. A common and effective combination is K₂CO₃ in a dioxane/water (e.g., 4:1) mixture .[3] This provides a good balance of base strength and solubility for both the organic and inorganic reagents. For anhydrous conditions, K₃PO₄ in dioxane or toluene is an excellent choice.

Q: Should I use a boronic acid or a boronic ester?

A: For challenging substrates prone to side reactions, a pinacol boronic ester (Bpin) is almost always the superior choice.[16] They are more stable, easier to handle and purify, and significantly reduce the risk of protodeboronation.[13] While boronic acids can be more reactive, the stability of the ester often leads to cleaner reactions and higher isolated yields.[18]

Q: What is the ideal reaction temperature?

A: Start with a moderate temperature, typically 80-90 °C . This is often sufficient for the C-I bond, which is the most reactive of the aryl halides.[3] If the reaction is sluggish, you can increase the temperature to 100-110 °C, but monitor closely for an increase in dehalogenation byproducts.[12]

Data & Protocols

Table 1: Recommended Conditions for Suzuki Coupling
ParameterStandard Protocol (Good Reactivity)Optimized Protocol (Challenging Substrates)
Aryl Halide This compoundThis compound
Boron Reagent Arylboronic Acid (1.2 equiv)Arylboronic Pinacol Ester (1.3 equiv)
Pd Source Pd(dppf)Cl₂ (3 mol%)XPhos Pd G3 (2 mol%)
Ligand NoneXPhos (2 mol%)
Base K₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene (anhydrous)
Temperature 90 °C100 °C
Notes Good starting point for simple arylboronic acids.Recommended for electron-deficient or heteroaryl boronates.
Experimental Protocol: Optimized Suzuki Coupling

This protocol is designed to maximize yield and minimize side reactions for a challenging coupling partner.

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the arylboronic pinacol ester (1.3 mmol, 1.3 equiv), and finely ground anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh XPhos Pd G3 (0.02 mmol, 2 mol%) and additional XPhos ligand (0.02 mmol, 2 mol%). Add these solids to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Degassing: Bubble argon through the stirred reaction mixture for an additional 10 minutes to ensure an inert atmosphere.

  • Reaction: Seal the flask and heat the mixture in a pre-heated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired product.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue: Low Yield no_conversion Problem: No/Low Conversion start->no_conversion side_products Problem: Major Side Products start->side_products stalled_rxn Problem: Reaction Stalls start->stalled_rxn check_catalyst Action: Use XPhos/SPhos system. Ensure rigorous degassing. no_conversion->check_catalyst Is catalyst active? dehalogenation Byproduct: Dehalogenation? side_products->dehalogenation check_reagents Action: Use fresh, high-purity boron reagent. Consider a bidentate ligand (e.g., dppf). stalled_rxn->check_reagents Is catalyst deactivating or reagent impure? check_base_solvent Action: Use K₂CO₃ or K₃PO₄. Use Dioxane/H₂O or Toluene. check_catalyst->check_base_solvent Is transmetalation failing? protodeboronation Byproduct: Protodeboronation? dehalogenation->protodeboronation No lower_temp Action: Lower Temp (80-90°C). Switch to K₂CO₃. dehalogenation->lower_temp Yes use_bpin Action: Use Boronic Pinacol Ester. Minimize water or use anhydrous conditions. protodeboronation->use_bpin Yes

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Dong, C., et al. (2025). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Catalysts, 15(4), 389. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6341-6353. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6341-6353. [Link]

  • Cetinkaya, B., et al. (2010). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 34(11), 2636-2644. [Link]

  • Le, V. T., et al. (2021). Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology. Journal of Medicinal Chemistry, 64(15), 11087-11108. [Link]

  • Kubiak, R., et al. (2024). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Molecules, 29(23), 5208. [Link]

  • Smaali, A., et al. (2019). Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. Molecules, 24(19), 3448. [Link]

  • Zhang, Y-H., et al. (2020). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 31(01), 1-15. [Link]

  • Smaali, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. New Journal of Chemistry, 45, 1079-1086. [Link]

  • Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 312. [Link]

  • Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1697-1704. [Link]

  • Pye, D. R., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(23), 7901-7911. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Nie, F., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Al-Ghorbani, M., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103673. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Cerna, I., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4454-4463. [Link]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]

  • Netherton, M. R., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Journal of the American Chemical Society, 124(48), 14331-14343. [Link]

  • Smaali, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). New Journal of Chemistry, 45(2), 1079-1086. [Link]

  • Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(10), 105995. [Link]

  • Wei, L., et al. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]

  • Desai, N. C., et al. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Saudi Chemical Society, 18(5), 453-459. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(1), 253. [Link]

  • Sci-Hub. (n.d.). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. Journal of the Brazilian Chemical Society, 23(6), 1148-1155. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Smaali, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. New Journal of Chemistry, 45, 1079-1086. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Ye, J., et al. (2016). Suzuki coupling for preparation of allenes – ligand effects and chirality transfer. Organic Chemistry Frontiers, 3, 1163-1167. [Link]

  • Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • Littke, A. F., et al. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

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Technical Support Center: Enhancing the Solubility of Pyrazolo[4,3-d]pyrimidine Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering solubility challenges with pyrazolo[4,3-d]pyrimidine amine intermediates. This guide is structured to provide actionable solutions and a deep understanding of the underlying principles of solubility enhancement.

Introduction

Pyrazolo[4,3-d]pyrimidines are a critical class of heterocyclic compounds, widely recognized for their potent and selective inhibitory activity against various kinases. Their rigid, planar structure is key to their biological function but often leads to poor aqueous solubility, posing significant challenges for preclinical and clinical development. This guide offers a systematic approach to addressing these solubility issues, ensuring reliable experimental results and advancing your drug discovery pipeline.

Frequently Asked Questions (FAQs)

Q1: What intrinsic factors contribute to the low solubility of pyrazolo[4,3-d]pyrimidine amine intermediates?

A1: The low solubility primarily stems from their crystalline nature, where the planar molecules pack tightly in a crystal lattice. This strong crystal lattice energy must be overcome for the compound to dissolve. Additionally, the amine functional group can lead to strong intermolecular hydrogen bonding in the solid state, further stabilizing the crystal and reducing solubility.

Q2: What are the initial, most straightforward methods to try for improving the solubility of a new pyrazolo[4,3-d]pyrimidine amine intermediate?

A2: The initial approach should focus on simple and rapid methods. The first step is often to assess the pH-solubility profile. If the compound has a basic pKa due to the amine group, solubility may be significantly increased in acidic media. The second common approach is to attempt salt formation with a variety of pharmaceutically acceptable acids.

Q3: How do I choose the right solubility enhancement strategy for my specific compound?

A3: The choice of strategy depends on several factors, including the physicochemical properties of your compound (pKa, logP, melting point), the desired application (e.g., in vitro assay vs. in vivo formulation), and the stage of drug development. The flowchart below provides a general decision-making framework.

G cluster_0 Solubility Enhancement Strategy Selection A Characterize Physicochemical Properties (pKa, logP, m.p.) F Ionizable (Basic pKa)? A->F B pH-Dependent Solubility? H Final Formulation B->H C Salt Formation Screening C->B Assess Salt Properties D Cocrystal Screening D->B Assess Cocrystal Properties E Amorphous Solid Dispersions E->B Assess Dispersion Properties F->C Yes G High Melting Point / Stable Crystal Form? F->G No G->D Yes G->E No

Caption: Decision-making workflow for selecting a solubility enhancement strategy.

Troubleshooting Common Solubility Issues

This section addresses specific experimental problems and provides a systematic approach to resolving them.

Problem Potential Cause Troubleshooting Steps
Compound precipitates in aqueous buffer during an in vitro assay. The buffer pH is close to the compound's pKa, or the final concentration exceeds its solubility limit in the assay medium.1. Determine the pKa of your compound. 2. Adjust the buffer pH to be at least 2 units away from the pKa. 3. If pH adjustment is not possible, consider using a co-solvent like DMSO, but keep the final concentration below 1% to avoid off-target effects.
Inconsistent results in cell-based assays. Poor solubility leads to variable compound concentration in the cell culture medium.1. Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO). 2. Serially dilute the stock solution in the culture medium, ensuring vigorous mixing. 3. Visually inspect for any precipitation before adding to the cells. 4. Consider formulating with a cyclodextrin to improve solubility in the aqueous medium.
Low and variable oral bioavailability in animal studies. The compound has poor aqueous solubility and/or a slow dissolution rate in the gastrointestinal tract.1. If not already attempted, perform salt screening to identify a more soluble form. 2. Consider formulation as an amorphous solid dispersion, which can significantly enhance both solubility and dissolution rate. 3. Particle size reduction (micronization) can also improve the dissolution rate.

Experimental Protocols

Protocol 1: pH-Solubility Profiling

This protocol determines the solubility of your compound as a function of pH.

Materials:

  • Your pyrazolo[4,3-d]pyrimidine amine intermediate

  • A series of buffers covering a pH range from 2 to 10

  • HPLC system with a suitable column and detection method

  • Shaking incubator

Procedure:

  • Prepare saturated solutions of your compound in each buffer.

  • Equilibrate the solutions in a shaking incubator at a constant temperature for 24-48 hours.

  • Filter the solutions to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in each filtrate by HPLC.

  • Plot solubility (e.g., in µg/mL) versus pH.

Protocol 2: Salt Formation Screening

This protocol is a common and effective method for improving the solubility of ionizable compounds.

Materials:

  • Your pyrazolo[4,3-d]pyrimidine amine intermediate

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid)

  • A variety of solvents (e.g., ethanol, isopropanol, acetone, water)

Procedure:

  • Dissolve your compound in a suitable solvent.

  • Add a stoichiometric amount of the selected acid.

  • Allow the salt to crystallize. This can be induced by slow evaporation, cooling, or the addition of an anti-solvent.

  • Collect the resulting solid and characterize it to confirm salt formation (e.g., by PXRD, DSC, and NMR).

  • Determine the aqueous solubility of the new salt form using Protocol 1.

The following diagram illustrates the general workflow for salt screening.

G cluster_1 Salt Screening Workflow A Select Free Base & Solvents C Mix & Equilibrate A->C B Select Counter-Ions (Acids) B->C D Isolate Solids C->D E Characterize Solids (PXRD, DSC, TGA) D->E F Confirmed Salt Formation? E->F F->A No, Re-screen G Measure Solubility & Stability F->G Yes H Select Optimal Salt Form G->H

Caption: A typical workflow for salt screening and selection.

Protocol 3: Preparation of Amorphous Solid Dispersions (ASDs)

ASDs are a powerful technique for enhancing the solubility of poorly soluble crystalline compounds.

Materials:

  • Your pyrazolo[4,3-d]pyrimidine amine intermediate

  • A pharmaceutically acceptable polymer (e.g., PVP, HPMC, Soluplus®)

  • A common solvent for both the compound and the polymer (e.g., methanol, acetone, dichloromethane)

  • Spray dryer or rotary evaporator

Procedure (using a rotary evaporator for lab-scale):

  • Dissolve both your compound and the polymer in the chosen solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Further dry the film under high vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and characterize it to confirm its amorphous nature (e.g., by PXRD).

  • Determine the dissolution rate and solubility of the ASD.

Data Summary

The following table provides a hypothetical comparison of the solubility of a pyrazolo[4,3-d]pyrimidine amine intermediate in different forms.

Form Aqueous Solubility at pH 7.4 (µg/mL) Fold Increase vs. Free Base
Free Base0.51
HCl Salt50100
Mesylate Salt75150
Amorphous Solid Dispersion (1:3 with PVP)120240

References

  • Pyrazolopyrimidines as multi-kinase inhibitors. (Source: ScienceDirect, URL: [Link])

  • Recent Developments of Pyrazolo[4,3-d]pyrimidine Derivatives as Anticancer Agents. (Source: MDPI, URL: [Link])

  • Pharmaceutical salts. (Source: National Center for Biotechnology Information, URL: [Link])

  • Amorphous Solid Dispersions: Theory and Practice. (Source: Springer, URL: [Link])

Validation & Comparative

A Tale of Two Scaffolds: Comparative Potency Analysis of Pyrazolo[4,3-d] vs. Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in kinase inhibitor discovery, the pyrazolopyrimidine core is a foundational scaffold. Its structural resemblance to the endogenous ATP ligand, adenine, makes it a privileged starting point for designing potent and selective inhibitors. This guide delves into a critical, yet often overlooked, aspect of this scaffold: the isomeric difference between the pyrazolo[4,3-d] and pyrazolo[3,4-d]pyrimidine cores and its profound impact on kinase inhibitory potency. While one isomer has become a cornerstone of modern kinase inhibitor design, the other remains largely in its shadow. This guide will objectively compare their performance, synthesize the available experimental data, and explain the structural rationale behind their divergent success.

The Isomeric Divide: A Structural Overview

At first glance, the two scaffolds appear remarkably similar. Both are bicyclic heteroaromatic systems composed of a pyrazole ring fused to a pyrimidine ring. The critical distinction lies in the arrangement of the nitrogen atoms within the pyrazole moiety, which dictates the geometry and hydrogen bonding capabilities of the entire molecule.

The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of adenine, allowing it to effectively mimic the binding of ATP in the kinase hinge region.[1] This has made it an exceptionally successful core for developing inhibitors against a wide array of kinases, including Src, CDKs, and EGFR.[2][3] In contrast, the pyrazolo[4,3-d]pyrimidine scaffold, while also a purine isostere, has been far less explored and reported in the context of potent kinase inhibition.

Diagram: Core Scaffold Comparison

Scaffolds cluster_34d Pyrazolo[3,4-d]pyrimidine cluster_43d Pyrazolo[4,3-d]pyrimidine s1 s2 Hinge_Binding cluster_inhibitor cluster_hinge inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor n1h N1-H (Donor) n_amino 4-Amino (Donor) hinge Kinase Hinge Region (e.g., Leu83 in CDK2) co Backbone C=O (Acceptor) nh Backbone N-H (Acceptor) n1h->co H-Bond n_amino->nh H-Bond

Caption: Typical hydrogen bonding of a [3,4-d] scaffold in a kinase ATP pocket.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To empirically determine and compare inhibitor potency, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer containing the kinase, substrate (a suitable peptide or protein), and ATP.

    • In a 384-well plate, add 2.5 µL of the test compound (from a serial dilution series) or vehicle control (e.g., DMSO).

    • Initiate the reaction by adding 2.5 µL of the kinase/substrate/ATP mixture to each well.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The duration depends on the specific kinase's turnover rate.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

Diagram: ADP-Glo™ Assay Workflow

ADP_Glo_Workflow start 1. Set up Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) incubation 2. Incubate at RT (e.g., 60 min) start->incubation add_adpglo 3. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation->add_adpglo incubation2 4. Incubate at RT (40 min) add_adpglo->incubation2 add_detection 5. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubation2->add_detection incubation3 6. Incubate at RT (30 min) add_detection->incubation3 read_plate 7. Read Luminescence incubation3->read_plate analyze 8. Calculate IC50 read_plate->analyze

Caption: Workflow for determining inhibitor potency using the ADP-Glo™ assay.

Conclusion and Future Perspectives

The comparison between pyrazolo[4,3-d] and pyrazolo[3,4-d]pyrimidine scaffolds offers a clear lesson in the subtleties of medicinal chemistry. The pyrazolo[3,4-d]pyrimidine core is a validated, potent, and versatile scaffold for kinase inhibitor design, with a vast body of supporting literature and numerous compounds in clinical development. Its success is directly attributable to its structural and electronic mimicry of adenine, allowing for high-affinity binding to the kinase hinge region.

Conversely, the pyrazolo[4,3-d]pyrimidine isomer is conspicuously absent from the annals of potent kinase inhibitors. This "negative result" across the field strongly implies that its altered geometry is fundamentally less suited for binding to the conserved ATP pocket of kinases. While it may hold potential for other target classes, for kinase inhibitor design, the evidence overwhelmingly favors the pyrazolo[3,4-d]pyrimidine scaffold. This guide underscores the critical importance of core scaffold selection and the profound impact that subtle isomeric changes can have on biological activity. Future efforts in kinase drug discovery should continue to leverage the proven utility of the [3,4-d] core while being cognizant of the structural limitations imposed by its [4,3-d] counterpart.

References

  • Kumar, A., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface, 3(4), 264-269. [Link]

  • Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. [Link]

  • Abdelgawad, M.A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2535-2557. [Link]

  • El-Damasy, D.A., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]

  • El-Gamal, M.I., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17933-17951. [Link]

  • Kim, D., et al. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(9), 1577-1580. [Link]

  • Mahmoud, M.A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[4][5]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15451-15471. [Link]

  • Rashed, N., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(11), 103383. [Link]

  • Sayed, R., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]

  • Schenone, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1118-1133. [Link]

  • Zhao, Z., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry, 238, 114424. [Link]

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A Comparative Guide to the Crystal Structure Analysis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Potential Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and procedural overview for the crystal structure analysis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. While crystallographic data for complexes of this specific molecule are not yet prevalent in public databases, this document serves as an expert guide to the complete experimental workflow. It establishes a comparative framework by contrasting the anticipated structural features of the title compound with known pyrazolo[3,4-d]pyrimidine derivatives. The discussion is grounded in established crystallographic principles and the pivotal role of halogen bonding in supramolecular chemistry.

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.[1][2] The title compound, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a key synthetic intermediate, for example, in the synthesis of the BTK inhibitor Ibrutinib.[3] Its structure is distinguished by three key features for crystallographic analysis: 1) a planar heterocyclic core, 2) hydrogen bond donors and acceptors (the amine group and ring nitrogens), and 3) a potent halogen bond donor (the iodine atom). Understanding how these features direct the solid-state packing of this molecule, both alone and in complexes, is critical for drug development, offering insights into polymorphism, solubility, and ligand-receptor interactions.

Part 1: The Crystallographic Workflow: From Powder to Structure

Achieving a high-quality crystal structure is a systematic process that demands precision at every stage. The causality behind each step is crucial for success. The entire process, from material synthesis to final data analysis, is a self-validating system where the quality of the outcome is directly dependent on the rigor of the preceding steps.

Synthesis and Material Purification

The journey begins with the synthesis of the target compound. A common route involves the direct iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine using N-iodosuccinimide (NIS) in a solvent like DMF.[3]

Crucial Consideration: The purity of the initial material is paramount. Impurities can inhibit crystallization or, in a worst-case scenario, co-crystallize, leading to a disordered or incorrect structure. High-performance liquid chromatography (HPLC) is recommended to confirm purity to >98% before proceeding.

Crystallization Strategy

The goal of crystallization is to encourage molecules to self-assemble into a highly ordered, single-crystal lattice. For a molecule like 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, several techniques should be explored in parallel.

Experimental Protocol: Screening for Single Crystals

  • Solvent Selection: Begin by testing solubility in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and toluene).

  • Slow Evaporation: Prepare saturated or near-saturated solutions in the solvents identified in Step 1. Loosely cap the vials and allow the solvent to evaporate over several days at room temperature. This is often the simplest and most effective starting point.

  • Vapor Diffusion (Hanging Drop & Sitting Drop): This technique offers finer control. A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent into the drop gradually reduces the compound's solubility, promoting slow, ordered crystal growth.

    • Setup: Dissolve the compound in a good solvent (e.g., DMF or DMSO). The reservoir contains an anti-solvent in which the compound is poorly soluble (e.g., water or ethanol).

  • Temperature Gradient: Create a saturated solution at an elevated temperature and allow it to cool slowly. The decrease in solubility upon cooling can yield high-quality crystals.

The workflow for obtaining and analyzing a crystal structure is summarized in the diagram below.

G cluster_prep Sample Preparation cluster_xray X-Ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification (>98%) Synthesis->Purification Crystallization Crystallization Screening Purification->Crystallization Mount Crystal Mounting Crystallization->Mount DataCollection Data Collection (Diffractometer) Mount->DataCollection Solve Structure Solution (e.g., SHELXS) DataCollection->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validate Validation & Analysis (e.g., CCDC Mercury) Refine->Validate FinalReport Final Crystallographic Information File (CIF) Validate->FinalReport CIF & Report

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. X-ray diffraction data are collected using a modern diffractometer.

The resulting diffraction pattern is used to solve and refine the crystal structure. Standard software packages like SHELXS (for solving) and SHELXL (for refining) are used.[4] The process involves locating the atoms in the unit cell and refining their positions, displacement parameters, and occupancies until the calculated diffraction pattern matches the experimentally observed one. Key metrics for a successful refinement include low R-factors (R1 < 5%) and a Goodness-of-Fit (GoF) value close to 1.0.

Part 2: Comparative Structural Analysis

To illustrate the unique structural contributions of the iodo-substituent, we will compare the anticipated structure of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound I) with the known crystal structure of a related analogue, 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Compound P1) , which has been previously reported.[5]

ParameterCompound I (Anticipated) Compound P1 (Reference) [5]
Key Functional Groups 3-Iodo, 4-Amine3-Methyl, 4-Oxo, 1-Phenyl
Primary H-Bond Donor -NH₂ groupN-H group
Primary H-Bond Acceptor Pyrimidine N, Pyrazole NCarbonyl O, Pyrazole N
Dominant Supramolecular Interaction Halogen Bonding (C-I···N/O), Hydrogen Bonding (N-H···N)Hydrogen Bonding (N-H···O)
Likely Packing Motif Layered sheets or chains directed by strong, linear halogen bonds.Chains of molecules linked by classical hydrogen bonds.
The Power of Halogen Bonding

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile (like a nitrogen or oxygen atom).[4][6] The iodine atom in Compound I is a powerful halogen bond donor. This interaction is often strong and linear, making it a reliable tool in crystal engineering.[7]

In contrast, the packing of Compound P1 is primarily dictated by N-H···O hydrogen bonds between the pyrazole N-H donor and the pyrimidinone carbonyl oxygen acceptor.[5] While strong, these interactions allow for more flexibility than the rigid linearity often imposed by C-I halogen bonds.

The diagram below illustrates the fundamental difference in these key intermolecular interactions.

Caption: Comparison of Hydrogen vs. Halogen Bonding Motifs.

Anticipated Supramolecular Assembly of Compound I

We can predict that the crystal structure of Compound I will feature a competition between hydrogen bonding from the 4-amine group and halogen bonding from the 3-iodo group. Given the strength and directionality of the C-I···N interaction, it is highly probable that this will be the dominant interaction directing the primary crystal packing. This would likely result in one of two motifs:

  • C-I···N Halogen-Bonded Chains: Molecules link head-to-tail, with the iodine of one molecule pointing directly at a nitrogen acceptor (likely the pyrazole N1 or a pyrimidine nitrogen) of a neighboring molecule. These chains would then be cross-linked into sheets by N-H···N hydrogen bonds.

  • Dimeric Motifs: Two molecules could form a centrosymmetric dimer via a pair of N-H···N hydrogen bonds. These robust dimers would then be linked into a larger assembly by C-I···N halogen bonds.

This contrasts with many known pyrazolopyrimidine structures that lack a strong halogen donor, where the packing is almost exclusively controlled by hydrogen bonding and π-π stacking interactions.[2][5][8]

Part 3: Implications for Drug Development

The ability to predict and control crystal packing is not merely an academic exercise. For drug development professionals, the supramolecular assembly has direct consequences:

  • Polymorphism: The presence of strong, competing interactions (halogen vs. hydrogen bonds) increases the likelihood of polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have drastically different solubilities and bioavailabilities. A thorough crystallographic analysis is essential to identify and characterize the most stable polymorph.

  • Solubility: Crystal lattice energy directly impacts solubility. A structure dominated by very strong, directional interactions may be more difficult to dissolve, affecting its performance as an active pharmaceutical ingredient (API).

  • Ligand Design: Understanding the preferred non-covalent interactions of a molecule can inform the design of analogues. By substituting the iodine for bromine or chlorine, for instance, a chemist can systematically tune the strength of the halogen bond and observe the effects on both crystal packing and biological activity.

References

  • Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3' - Taylor & Francis . (2025). Taylor & Francis Online. [Link]

  • Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia . (n.d.). PubMed Central (PMC). [Link]

  • Structural refinement of pyrazolo[4,3-d]pyrimidine derivatives to obtain highly potent and selective antagonists for the human A3 adenosine receptor . (2016). PubMed. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors . (2022). Semantic Scholar. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations . (2024). MDPI. [Link]

  • 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding . (2020). MDPI. [Link]

  • Characterising Supramolecular Architectures in Crystals Featuring I···Br Halogen Bonding . (2021). Semantic Scholar. [Link]

  • On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms . (2021). MDPI. [Link]

  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 . (n.d.). PubChem. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison . (2023). MDPI. [Link]

  • I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides . (n.d.). PubMed Central (PMC). [Link]

  • Nontypical iodine-halogen bonds in the crystal structure of (3E)-8-chloro-3-iodomethylidene-2,3-dihydro-1,4-oxazino[2,3,4-ij]quinolin-4-ium triiodide . (2016). PubMed. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights . (n.d.). Cambridge Crystallographic Data Centre. [Link]

  • Crystal structure of 1-ethylpyrazolo[3,4-d]pyrimidine-4(5H)-thione . (n.d.). PubMed Central (PMC). [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR . (n.d.). Taylor & Francis Online. [Link]

  • (PDF) Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one . (2025). ResearchGate. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies . (2023). MDPI. [Link]28/19/6902)

Sources

A Senior Application Scientist's Guide to Validating 3-Iodo Substitution in Fused Pyrimidine Rings via ¹³C NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the regioselective synthesis of halogenated heterocycles is a cornerstone of medicinal chemistry. Fused pyrimidines, integral to the structure of DNA and RNA, are a particularly valuable scaffold.[1][2] Introducing an iodine atom at a specific position, such as C3, can drastically alter a molecule's pharmacological properties, making it a key synthetic step. However, confirming the precise location of this substitution is a critical analytical challenge.

This guide provides an in-depth comparison of analytical techniques, establishing why ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive and superior method for validating 3-iodo substitution on a fused pyrimidine ring. We will explore the underlying quantum mechanical principles, provide a detailed experimental protocol, and present a clear framework for data interpretation.

The Analytical Challenge: Why Other Methods Fall Short

While techniques like ¹H NMR, Mass Spectrometry (MS), and Elemental Analysis are essential components of structural elucidation, they often provide ambiguous or insufficient evidence for regiochemistry in this specific context.

  • ¹H NMR: While invaluable, proton NMR can be inconclusive. The introduction of an iodine atom may induce only minor, difficult-to-interpret shifts in the neighboring proton signals, especially if the C3 position is already part of a complex, crowded spin system.

  • Mass Spectrometry: MS confirms the successful incorporation of an iodine atom by showing the correct molecular weight. However, it cannot differentiate between constitutional isomers. A molecule iodinated at C2, C3, or C4 will have the identical mass.

  • Elemental Analysis: This technique confirms the elemental composition (C, H, N, I) of the compound, but like MS, it provides no information about the specific arrangement of atoms.

¹³C NMR, in contrast, directly probes the carbon skeleton of the molecule, offering a clear and unambiguous signal that confirms the position of the iodine substituent.

The Physicochemical Principle: The "Heavy Atom Effect" in ¹³C NMR

The power of ¹³C NMR in this application lies in a phenomenon known as the "heavy atom effect," specifically the "Heavy-Atom on Light-Atom" (HALA) shielding effect.[3][4] This effect is a relativistic phenomenon related to spin-orbit coupling.[3][4][5]

When a heavy atom like iodine is directly bonded to a carbon atom, it causes a significant upfield shift (a move to a lower ppm value) in the ¹³C NMR signal of that carbon. This shielding effect is substantial and highly diagnostic. In contrast to the deshielding (downfield shift) typically caused by more electronegative halogens like fluorine or chlorine, the large, polarizable electron cloud of iodine induces this characteristic upfield shift.[6][7]

For a fused pyrimidine system, this means that the carbon atom directly bonded to the iodine (the ipso-carbon) will resonate at a much lower chemical shift compared to its non-iodinated precursor. This provides a definitive spectral marker for the site of substitution.

Experimental Protocol: A Self-Validating Workflow

This section outlines a robust, step-by-step methodology for synthesizing a model 3-iodo-fused pyrimidine and validating its structure using ¹³C NMR.

1. Synthesis: Regioselective Iodination of a Fused Pyrimidine

A representative procedure for the iodination of a pyrimidine derivative involves using an electrophilic iodine source.[8]

  • Materials: Fused pyrimidine starting material (e.g., 2-phenylquinazolin-4(3H)-one), N-Iodosuccinimide (NIS), Acetonitrile (MeCN).

  • Step 1: Dissolve the fused pyrimidine starting material (1.0 eq) in MeCN in a round-bottom flask.

  • Step 2: Add N-Iodosuccinimide (1.1 eq) to the solution at room temperature.

  • Step 3: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Step 4: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Step 5: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 6: Purify the crude product via column chromatography on silica gel to yield the 3-iodo-fused pyrimidine.

2. ¹³C NMR Sample Preparation and Acquisition

  • Step 1: Accurately weigh approximately 15-25 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the chosen solvent fully dissolves the compound.

  • Step 2: Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Rationale: Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single sharp peak for each unique carbon atom.[6]

  • Step 3: Ensure a sufficient number of scans (e.g., 1024 or more) and an adequate relaxation delay (d1, e.g., 2-5 seconds).

    • Rationale: Carbons directly attached to iodine, and other quaternary carbons, often have long relaxation times. A sufficient delay is crucial to ensure these signals are not attenuated or lost, providing a quantitatively reliable spectrum.

G cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis & Validation Start Fused Pyrimidine Starting Material React React with N-Iodosuccinimide (NIS) Start->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify SamplePrep Prepare Sample in Deuterated Solvent Purify->SamplePrep Acquire Acquire ¹³C NMR Spectrum (Proton Decoupled) SamplePrep->Acquire Interpret Interpret Spectrum: Identify Key Shifts Acquire->Interpret Validate Is C3 Signal Strongly Upfield? Interpret->Validate Confirm Structure Confirmed Validate->Confirm Yes Reject Structure Incorrect Validate->Reject No

Data Interpretation: A Comparative Analysis

The key to validation is a direct comparison of the ¹³C NMR spectrum of the starting material with that of the iodinated product. The most dramatic and telling change will be the chemical shift of the carbon at the C3 position.

Let's consider a hypothetical fused pyrimidine, 2-phenylquinazolin-4(3H)-one, as our model system.

Carbon Position2-Phenylquinazolin-4(3H)-one (Starting Material) δ (ppm)3-Iodo-2-phenylquinazolin-4(3H)-one (Product) δ (ppm)Δδ (ppm) (Product - SM)Interpretation
C=O (C4)~162.5~161.0-1.5Minor upfield shift due to proximity to C3.
C2~155.0~156.0+1.0Minor deshielding effect.
C3 (ipso) ~145.0 ~90.0 -55.0 Strong upfield shift confirms iodination at C3.
C4a~121.0~121.5+0.5Negligible change.
Aromatic Carbons125.0 - 135.0125.0 - 136.0MinimalShifts are generally preserved.

Note: The chemical shift values are representative and will vary based on the specific fused pyrimidine scaffold and substituents.

The critical observation is the massive upfield shift (Δδ ≈ -55.0 ppm) of the C3 signal. A signal that appeared in the aromatic/olefinic region (~145.0 ppm) for the starting material is shifted into the aliphatic region (~90.0 ppm) in the product.[9] This dramatic change is unambiguous proof of C-I bond formation at that specific carbon. No other positional isomer would produce this unique spectral signature.

G cluster_data ¹³C NMR Data Input cluster_logic Validation Logic SM_Spec Spectrum of Starting Material Find_C3 Identify C3 Signal in Starting Material (e.g., ~145 ppm) SM_Spec->Find_C3 Prod_Spec Spectrum of Iodinated Product Compare Compare with Product Spectrum Prod_Spec->Compare Find_C3->Compare Check_Shift Is there a new, strong signal at ~90 ppm? Compare->Check_Shift Confirm 3-Iodo Substitution VALIDATED Check_Shift->Confirm Yes Reject Incorrect Isomer or No Reaction Check_Shift->Reject No

Conclusion and Best Practices

For the unambiguous validation of 3-iodo substitution in fused pyrimidine rings, ¹³C NMR spectroscopy is the gold standard. Its diagnostic power resides in the pronounced upfield shift of the ipso-carbon signal, a direct consequence of the heavy atom effect of iodine.

Best Practices for Researchers:

  • Always Compare: Never interpret the product spectrum in isolation. A direct comparison with the spectrum of the non-iodinated starting material is essential for definitive assignment.

  • Optimize Acquisition: Do not underestimate the importance of proper NMR acquisition parameters. Ensure a sufficient relaxation delay to reliably observe the quaternary carbon attached to iodine.

  • Use Complementary Techniques: While ¹³C NMR provides the key positional information, it should be used within a comprehensive analytical workflow that includes ¹H NMR, MS, and IR spectroscopy to confirm the overall structure and purity of the final compound.[1][2][10]

By integrating this focused ¹³C NMR analysis into your workflow, you can ensure the structural integrity of your synthesized compounds with the highest degree of confidence, accelerating your research and development efforts.

References

  • Breitmaier, E. (n.d.). ¹³C NMR Spectroscopy. Thieme. Available from: [Link]

  • Rusakov, Y. Y., Krivdin, L. B., & Chipanina, N. N. (2015). Relativistic effect of iodine in ¹³C NMR chemical shifts of iodomethanes from quantum chemical calculations within the framework of the full four-component relativistic Dirac—Coulomb scheme. Mendeleev Communications, 25(5), 349-351. Available from: [Link]

  • Vícha, J., Straka, M., & Marek, R. (2020). Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table. Chemical Reviews, 120(15), 7989-8067. Available from: [Link]

  • Vícha, J., Straka, M., & Marek, R. (2020). Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table. Publikace UTB. Available from: [Link]

  • Reddy, S. S., Sree, S. S., & Rao, K. S. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. Available from: [Link]

  • Mphahane, N., Mmonwa, M., & Fotsing, J. R. (2021). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 827-842. Available from: [Link]

  • Reddy, S. S., Sree, S. S., & Rao, K. S. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. Available from: [Link]

  • Kim, J., & Kim, H. (2021). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 26(11), 3334. Available from: [Link]

  • Rusakov, Y. Y., & Krivdin, L. B. (2018). Relativistic heavy atom effect on ¹³C NMR chemical shifts initiated by adjacent multiple chalcogens. Physical Chemistry Chemical Physics, 20(34), 22146-22157. Available from: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 33-44. Available from: [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. Available from: [Link]

  • LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • LibreTexts. (2024, March 19). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

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A Senior Application Scientist's Guide to Bioisosteric Replacement with Pyrazolo[4,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery, lead optimization is a critical phase where a promising hit molecule is meticulously refined to enhance its efficacy, selectivity, and pharmacokinetic profile. One of the most powerful strategies in the medicinal chemist's toolkit is bioisosteric replacement, a technique that involves substituting a specific part of a molecule with a structurally different but functionally similar group.[1][2][3] This guide provides an in-depth exploration of the pyrazolo[4,3-d]pyrimidine scaffold, a versatile and highly effective purine bioisostere, for researchers and drug development professionals. We will delve into its comparative advantages, applications in kinase inhibition, and provide detailed experimental protocols for its synthesis and evaluation.

The Rationale for Bioisosterism: Beyond Structural Similarity

Bioisosterism is far more than simply swapping one functional group for another of a similar size. The goal is to modulate a compound's properties to overcome liabilities identified in a lead compound, such as poor metabolic stability, low bioavailability, or off-target toxicity, while retaining or improving the desired biological activity.[4][5] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, largely because it acts as an effective bioisostere for adenine, the core of adenosine triphosphate (ATP).[6][7] This inherent similarity allows it to effectively compete with ATP for binding to the active site of numerous protein kinases, a class of enzymes deeply implicated in diseases like cancer.[8][9]

The key difference lies in the arrangement of nitrogen atoms. In the native purine ring, the nitrogen atoms are at positions 1, 3, 7, and 9. The pyrazolo[4,3-d]pyrimidine scaffold rearranges these, altering the hydrogen bond donor and acceptor patterns. This subtle change can lead to profound differences in binding affinity, selectivity, and physicochemical properties, providing a rich field for optimization.

Comparative Analysis: Pyrazolo[4,3-d]pyrimidine vs. Purine Core

The strategic advantage of the pyrazolo[4,3-d]pyrimidine scaffold over the natural purine core can be summarized by comparing their key properties. This substitution allows for the fine-tuning of a drug candidate's profile.

PropertyPurine (e.g., Adenine)Pyrazolo[4,3-d]pyrimidineRationale for Bioisosteric Replacement
Hydrogen Bonding Defined H-bond donor/acceptor pattern.Altered N-atom positions create a new H-bond landscape.Can improve binding affinity and/or selectivity by engaging different residues in the target's active site.[10]
Metabolic Stability Susceptible to enzymatic degradation (e.g., by xanthine oxidase).Generally more resistant to metabolic enzymes.Can increase the compound's half-life and bioavailability.[1][3]
Solubility Moderate, but can be problematic in highly substituted analogs.Often provides opportunities to improve aqueous solubility.[11]Enhanced solubility is crucial for formulation and achieving effective therapeutic concentrations.
Intellectual Property Crowded IP space due to its natural prevalence.Represents a novel chemical space.Offers a clear path to patentability for new chemical entities.[1]
Synthetic Accessibility Well-established synthetic routes.Versatile and accessible synthetic routes allow for diverse substitution patterns.[12][13][14]Enables rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Application Showcase: Targeting Protein Kinases

The structural mimicry of the ATP purine ring makes the pyrazolo[4,3-d]pyrimidine scaffold an exceptional starting point for developing protein kinase inhibitors.[14] Kinases are central regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them high-value therapeutic targets.[15]

Case Study: Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-Dependent Kinases (CDKs) are critical for regulating the cell cycle, and their inhibition is a validated strategy for cancer therapy.[16] Numerous studies have demonstrated that 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines are potent inhibitors of CDKs, particularly CDK2 and CDK5.[10][16][17] These compounds induce cell cycle arrest and apoptosis in cancer cells.[10][16]

Below is a table summarizing the activity of representative compounds from the literature, showcasing the scaffold's potential.

Compound IDTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative Activity (GI50, nM)Reference
Compound 2i CDK2, CDK5, Aurora A70 (CDK2)HCT-116310[16]
Compound 14 CDK2/cyclin A257MCF-7, HCT-11645 (MCF-7), 6 (HCT-116)[6][18]
Compound 24 CDK2/cyclin A23MOLM-1311[10]

The mechanism often involves the pyrazolo[4,3-d]pyrimidine core forming key hydrogen bonds with the "hinge" region of the kinase active site, mimicking the interaction of the adenine portion of ATP. Substituents at the 3, 5, and 7 positions then explore other pockets within the active site to confer potency and selectivity.[10]

CDK_Pathway Mitogenic_Stimuli Mitogenic Stimuli (Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogenic_Stimuli->CyclinD_CDK46 Activates pRb pRb (Retinoblastoma Protein) CyclinD_CDK46->pRb Phosphorylates E2F E2F Transcription Factor pRb->E2F Sequesters pRb_P pRb-P (Phosphorylated) pRb_P->E2F CyclinE_CDK2 Cyclin E-CDK2 Complex E2F->CyclinE_CDK2 Upregulates Cyclin E S_Phase_Entry S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase_Entry Triggers CyclinA_CDK2 Cyclin A-CDK2 Complex CyclinE_CDK2->CyclinA_CDK2 Promotes Activation of G2_M_Transition G2/M Transition CyclinA_CDK2->G2_M_Transition Drives Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->CyclinE_CDK2 INHIBITS Inhibitor->CyclinA_CDK2 INHIBITS

Caption: Simplified CDK-mediated cell cycle progression and the point of intervention for pyrazolo[4,3-d]pyrimidine inhibitors.

Experimental Guide: Synthesis and Biological Evaluation

A key advantage of this scaffold is its synthetic tractability. Here, we outline a generalized, robust protocol for the synthesis of a 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine and its subsequent evaluation in a kinase inhibition assay.

Protocol 1: Synthesis of a Pyrazolo[4,3-d]pyrimidine Core

This protocol is a representative amalgamation from various literature procedures.[12][13][14] The causality behind this multi-step synthesis lies in building the fused ring system sequentially, allowing for controlled installation of desired substituents at key positions.

Step 1: Pyrazole Ring Formation

  • Rationale: This initial step creates the pyrazole ring, which will serve as the foundation for the subsequent pyrimidine ring annulation. The choice of hydrazine and dicarbonyl starting materials dictates the substituents at what will become the N1 and C3 positions.

  • Procedure:

    • To a solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol, add substituted hydrazine hydrochloride (e.g., tert-butylhydrazine hydrochloride, 1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the resulting aminopyrazole carbonitrile intermediate by recrystallization or column chromatography.

Step 2: Pyrimidine Ring Annulation

  • Rationale: Cyclization with a one-carbon unit (like formamide or triethyl orthoformate) closes the pyrimidine ring, forming the core pyrazolo[4,3-d]pyrimidine scaffold.

  • Procedure:

    • Heat the aminopyrazole carbonitrile from Step 1 (1.0 eq) in formamide (or triethyl orthoformate with a catalytic amount of acid).

    • Maintain the temperature at 150-180 °C for 8-12 hours.

    • Cool the mixture, and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield the pyrazolo[4,3-d]pyrimidin-7-amine intermediate.

Step 3: Functionalization (e.g., Chlorination and Substitution)

  • Rationale: To enable the introduction of diverse side chains at the 7-position (a key interaction point for many kinases), the amine is often converted to a more reactive leaving group, like a chloride. This is a standard tactic for diversifying a lead scaffold.

  • Procedure:

    • Reflux the intermediate from Step 2 (1.0 eq) in neat phosphoryl chloride (POCl₃) for 6-8 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Extract the chlorinated product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the 7-chloro-pyrazolo[4,3-d]pyrimidine.

    • This chlorinated intermediate can then be subjected to nucleophilic aromatic substitution with various amines in a solvent like isopropanol under reflux to install the final R-group at the C7 position.[12]

Synthesis_Workflow Start Dicarbonyl & Hydrazine Starting Materials Step1 Step 1: Pyrazole Formation (Cyclocondensation) Start->Step1 Intermediate1 Aminopyrazole Carbonitrile Intermediate Step1->Intermediate1 Step2 Step 2: Pyrimidine Annulation (Cyclization with Formamide) Intermediate1->Step2 Intermediate2 Pyrazolo[4,3-d]pyrimidine Core Step2->Intermediate2 Step3 Step 3: Functionalization (e.g., POCl₃ Chlorination) Intermediate2->Step3 Intermediate3 7-Chloro Intermediate Step3->Intermediate3 Step4 Step 4: Diversification (Nucleophilic Substitution) Intermediate3->Step4 Final Final 3,5,7-Trisubstituted Product Step4->Final

Caption: General synthetic workflow for pyrazolo[4,3-d]pyrimidine derivatives.

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common and robust method to determine the IC50 value of a test compound against a target kinase.[19] The principle is straightforward: active kinase consumes ATP, and the amount of remaining ATP is quantified via a luciferase-luciferin reaction, which produces a luminescent signal. More inhibition means less ATP is consumed, resulting in a higher signal.

Materials:

  • Purified recombinant target kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate peptide

  • Test compounds (pyrazolo[4,3-d]pyrimidines) serially diluted in DMSO

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®, Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds. In a 384-well plate, add 50 nL of each compound concentration. For controls, add 50 nL of DMSO (100% activity control) and 50 nL of a known potent inhibitor (0% activity control).

  • Enzyme/Substrate Addition: Prepare a master mix of kinase and substrate in the assay buffer. Add 5 µL of this mix to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Prepare an ATP solution in the assay buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes (this time may need optimization).

  • Signal Detection: Add 10 µL of the Luminescent Kinase Assay Reagent to each well to stop the reaction and initiate the luminescence.

  • Signal Stabilization: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the 0% and 100% activity controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Assay_Workflow Start 1. Plate Compound Dilutions & Controls in 384-well Plate Step2 2. Add Kinase & Substrate Mix Start->Step2 50 nL/well Step3 3. Pre-incubate (Inhibitor Binding) Step2->Step3 5 µL/well Step4 4. Add ATP (Initiate Reaction) Step3->Step4 15-30 min Step5 5. Incubate (Kinase Reaction) Step4->Step5 5 µL/well Step6 6. Add Detection Reagent (Stop Reaction, Generate Light) Step5->Step6 60 min Step7 7. Measure Luminescence Step6->Step7 10 µL/well End 8. Analyze Data (Calculate IC50) Step7->End

Caption: Workflow for a luminescence-based kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazolo[4,3-d]pyrimidine scaffold has yielded crucial insights into the structural requirements for potent and selective inhibition.

SAR_Diagram Scaffold Pyrazolo[4,3-d]pyrimidine Core N1 N1 Position: - Small alkyl groups (e.g., Me, iPr) - Often for tuning solubility & cell permeability Scaffold->N1 C3 C3 Position: - Modulates selectivity - Can tolerate various groups (alkyl, cycloalkyl, aryl) Scaffold->C3 C5 C5 Position: - Often substituted with small groups - Can be used to probe smaller sub-pockets Scaffold->C5 C7 C7 Position: - Key interaction point - Large, often bi-aryl moieties extend into solvent-front - Critical for potency & selectivity Scaffold->C7 Hinge Hinge Binding Region (Interaction with N2 & N7-amino) Scaffold->Hinge

Caption: Key SAR points for the pyrazolo[4,3-d]pyrimidine scaffold in kinase inhibition.

  • C7-Position: This is typically the most critical position for achieving high potency. Large, substituted benzylamino or bi-aryl groups at this position often extend out of the ATP-binding pocket towards the solvent-exposed region, allowing for significant optimization of both potency and selectivity.[10]

  • C3-Position: Substitutions here can fine-tune selectivity between different kinases. Varying the size and nature of the group (e.g., from isopropyl to cyclobutyl or aryl) can exploit subtle differences in the active sites of various kinases.[10][14]

  • N1-Position: Alkylation at this position, often with small groups like methyl or isopropyl, is a common strategy to block a potential metabolic site and improve cell permeability.[20]

  • C5-Position: This position generally tolerates smaller substituents. Modifications here can be used to probe for additional interactions or to modulate the overall physicochemical properties of the molecule.

Conclusion and Future Outlook

The pyrazolo[4,3-d]pyrimidine scaffold stands as a testament to the power of bioisosteric replacement in modern drug discovery. Its ability to mimic the purine core of ATP provides a validated starting point for inhibiting a wide range of therapeutically relevant enzymes, most notably protein kinases. Through rational, structure-based design and versatile synthetic chemistry, this scaffold allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties. While challenges such as aqueous solubility can arise, formulation strategies like encapsulation in liposomes or nanoparticles are proving effective at overcoming these hurdles.[11] As our understanding of the structural biology of target proteins continues to grow, the pyrazolo[4,3-d]pyrimidine scaffold will undoubtedly remain a cornerstone for the development of next-generation targeted therapies.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Core Principles of Disposal: A Proactive Stance on Safety

The disposal of any novel or specialized chemical compound is fundamentally a process of risk management. For 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine, its molecular structure dictates a cautious approach. The presence of an iodine atom classifies it as a halogenated organic compound , while the pyrazolopyrimidine core is a common scaffold in pharmacologically active, and potentially cytotoxic, molecules.[2][3][4]

Therefore, the foundational principles for its disposal are:

  • Treat as Hazardous Waste: In the absence of specific data to the contrary, the compound and all associated materials must be managed as hazardous chemical waste.

  • Strict Waste Segregation: Due to its halogenated nature, this waste must be kept separate from non-halogenated chemical waste streams to ensure proper final treatment.[5]

  • Professional Disposal: Final disposal must be conducted via a licensed hazardous waste management company. On-site treatment, sewer disposal, or disposal in common refuse are strictly prohibited.[6][7]

Hazard Profile and Risk Assessment

Understanding the potential hazards is the first step in ensuring safe handling and disposal. The hazard profile for the structural analog, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, provides the best available insight into the risks.

Hazard Classification (GHS)Hazard StatementCausality and Implication for Disposal
Acute Toxicity 4 (Oral/Inhalation) H302: Harmful if swallowedH332: Harmful if inhaledInhalation of dust or accidental ingestion is a primary exposure risk. This necessitates handling in a ventilated enclosure (e.g., fume hood) and strict hygiene practices. All contaminated PPE and cleanup materials become hazardous waste.[8]
Skin Irritation 2 H315: Causes skin irritationDirect contact can cause skin irritation. Impervious gloves are mandatory. Any contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[9]
Serious Eye Irritation 2A H319: Causes serious eye irritationThe compound can cause significant eye damage upon contact. Chemical splash goggles or a face shield are essential. Eyewash stations must be readily accessible.[9]
STOT SE 3 H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract. This reinforces the need for handling within a fume hood or with appropriate respiratory protection if aerosolization is possible.[8][9]
Potential Cytotoxicity Not formally classified, but implied by structure.The pyrazolopyrimidine scaffold is common in antineoplastic drugs.[10] It is prudent to handle this compound with cytotoxic precautions, meaning all waste is considered potentially hazardous to human health and the environment.[2][11]

Personnel Protective Equipment (PPE): Your First Line of Defense

A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling this compound in any form, including waste.

  • Hand Protection: Chemical-resistant gloves (nitrile rubber is a suitable choice) must be worn. For extended handling or when managing spills, consider double-gloving.[12]

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical splash goggles are required.[12]

  • Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, a chemically resistant apron or gown should be used.

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood.[12]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe segregation and accumulation of waste.

4.1. Waste Identification and Segregation

  • Categorize the Waste: This compound must be disposed of as a solid, halogenated, organic hazardous waste .

  • Establish a Waste Container:

    • Use a designated, sealable hazardous waste container that is compatible with the chemical (e.g., a high-density polyethylene (HDPE) container).[13]

    • Ensure the container is clearly labeled before any waste is added. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The primary hazards: "Toxic," "Irritant"

      • The accumulation start date (the date the first waste is added).[5]

  • Segregate at the Source: Never mix this waste with non-halogenated solvents, aqueous waste, or regular trash.[5]

4.2. Collecting Waste

  • Solid Waste: Place any unused or contaminated solid this compound directly into the labeled hazardous waste container.

  • Contaminated Materials: All items that have come into contact with the compound are now hazardous waste. This includes:

    • Gloves, weigh boats, and disposable labware.

    • Spill cleanup materials (absorbent pads, wipes).

    • Contaminated vials or original containers (which should be triple-rinsed if empty, with the rinsate collected as hazardous waste).

  • Keep Container Closed: The waste container must remain sealed at all times except when actively adding waste. This prevents the release of fumes and protects against spills.[13]

4.3. Storage and Final Disposal

  • Satellite Accumulation: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area should be away from heat sources and incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal service. Provide them with the full chemical name and hazard information. Do not exceed institutional limits for waste accumulation time or quantity.

Management of Spills and Decontamination

Accidents require a prepared response to prevent exposure and environmental contamination.

  • Evacuate and Secure: If a significant amount is spilled, alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 3, including respiratory protection if dust is present.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop the material into the designated hazardous waste container. Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous materials.

    • For Solutions: Cover with a chemical absorbent material. Once absorbed, scoop the material into the hazardous waste container.

  • Decontaminate the Area:

    • Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a detergent and water solution.

    • All cleaning materials must be disposed of as hazardous waste.[11]

  • Decontaminate Equipment: Non-disposable equipment should be thoroughly cleaned with a solvent and/or detergent. The cleaning materials and rinsate must be collected as hazardous waste.

Visual Workflow and Data Summary

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_segregation Segregation & Collection cluster_storage Storage & Final Disposal start Generate Waste (Unused chemical, contaminated items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always waste_container Select Labeled, Compatible Halogenated Waste Container ppe->waste_container add_waste Place Waste in Container waste_container->add_waste close_container Securely Close Container add_waste->close_container store Store in Satellite Accumulation Area close_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposal via Licensed Incineration Service contact_ehs->end spill Spill Occurs spill->ppe Ensure PPE spill_protocol Follow Spill Protocol (Contain, Clean, Decontaminate) spill->spill_protocol spill_protocol->add_waste Dispose of cleanup materials

Caption: Decision workflow for handling and disposing of waste.

References

  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved from [Link]

  • Bourcier, T., et al. (2014). Safe handling of cytotoxics: guideline recommendations. Current Oncology. Retrieved from [Link]

  • Daniels Health. (2019). Guide to Cytotoxic Waste Compliance. Retrieved from [Link]

  • Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • Washington State University. Halogenated Solvents Safety Information. Retrieved from [Link]

  • Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • University of Regensburg. Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Iodine | Public Health Statement. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.